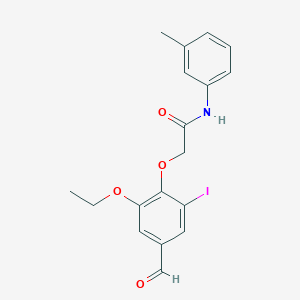![molecular formula C13H20ClNO2 B2766032 (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine CAS No. 1179633-55-6](/img/structure/B2766032.png)
(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” is a versatile chemical compound used in scientific research. Its diverse applications include drug development, catalyst synthesis, and material science. It is also known as 1-[(butan-2-yl)amino]-3-(3-chlorophenoxy)propan-2-ol .
Molecular Structure Analysis
The molecular structure of “(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” can be represented by the formula C13H20ClNO2 . The molecular weight of this compound is approximately 293.749 . For a detailed view of the molecular structure, you may refer to a trusted chemical database or resource .Physical And Chemical Properties Analysis
“(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research in chemical synthesis and modification explores the reactivity and applications of compounds with structures similar to (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine. For example, the study by Kawabe and Yanagita (1971) investigated the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol, highlighting the role of hydrophilic effects in enhancing reactivity (Kawabe & Yanagita, 1971). This research could be relevant for understanding the synthesis and modification of polymers using amine-functionalized compounds.
Metabolism and Detoxication Pathways
The study on chloroprene's metabolism by Munter et al. (2003) provides insights into detoxication pathways involving glutathione and epoxide hydrolase, demonstrating the complex interactions and potential applications of chlorinated compounds in toxicology and environmental chemistry (Munter et al., 2003). Although not directly related to the compound , this research underscores the significance of studying the biological interactions of chlorinated organic compounds.
Analytical and Material Applications
Kersten's work on ion chromatography for the purity testing of polyhydroxy aliphatic amines (1992) showcases the analytical applications of compounds with amine functionalities, which could be extrapolated to understand how (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine might be analyzed or used in pharmaceutical or chemical industries (Kersten, 1992).
Electrochemical and Photophysical Properties
Research by Han et al. (2010) on the electrochemiluminescence (ECL) activity of tertiary amines provides insights into the photophysical properties of amines, which could be relevant for understanding the ECL applications of (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine in analytical chemistry and biosensing (Han et al., 2010).
Biocatalysis and Green Chemistry
The work on (R)-selective transaminase for the biosynthesis of (R)-3-amino-1-butanol by Tang et al. (2019) illustrates the potential for biocatalytic applications of amines in synthesizing chiral intermediates for pharmaceuticals, which could inform research into similar uses for (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine (Tang et al., 2019).
Safety And Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards of the compound, including health hazards, fire hazards, reactivity, and environmental hazards. It also provides guidance on safe handling and storage practices.
Eigenschaften
IUPAC Name |
1-(butan-2-ylamino)-3-(3-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-3-10(2)15-8-12(16)9-17-13-6-4-5-11(14)7-13/h4-7,10,12,15-16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKCYNVYOFKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(sec-Butylamino)-3-(3-chlorophenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

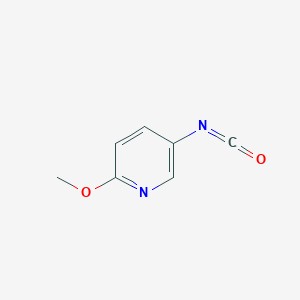
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2765951.png)
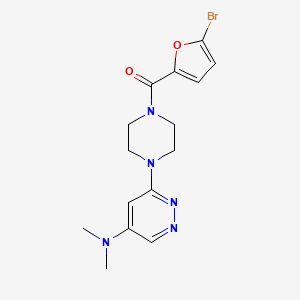
![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
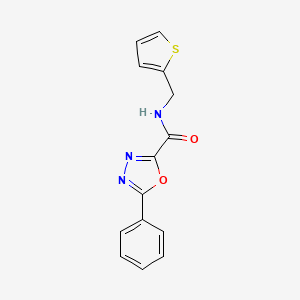

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2765963.png)
![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)
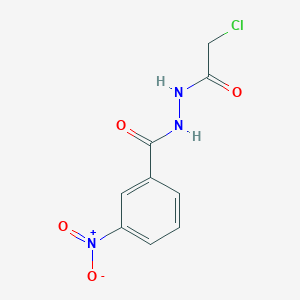

![4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2765970.png)
